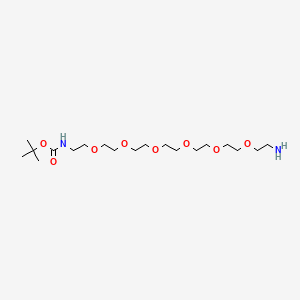

Boc-NH-PEG6-amine

説明

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSRAUNKYCBBFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694781 |

Source

|

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091627-77-8 |

Source

|

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG6-amine for Researchers and Drug Development Professionals

Introduction: Boc-NH-PEG6-amine is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and other bioconjugation applications. Its unique structure, featuring a Boc-protected amine, a flexible hexaethylene glycol (PEG6) spacer, and a terminal primary amine, provides a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide offers a comprehensive overview of the properties, experimental protocols, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a viscous, colorless to pale yellow liquid at room temperature. The presence of the polyethylene glycol chain imparts hydrophilicity, enhancing the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications.[1]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C19H40N2O8 | [2][3] |

| Molecular Weight | 424.53 g/mol | [2][4] |

| CAS Number | 1091627-77-8 | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage Conditions | Store at -20°C to 4°C, protected from light | [1][2] |

Structural Information

| Feature | Description |

| Boc Protecting Group | The tert-butyloxycarbonyl (Boc) group protects one of the terminal amines, allowing for sequential and controlled conjugation reactions. It is stable under a variety of conditions but can be readily removed under mild acidic conditions.[5] |

| PEG6 Spacer | The hexaethylene glycol spacer provides a flexible and hydrophilic linker arm. This flexibility is crucial for enabling the formation of a productive ternary complex in PROTACs, and its hydrophilicity improves the overall solubility and pharmacokinetic properties of the final conjugate. |

| Terminal Amine | The free primary amine serves as a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters (e.g., NHS esters), to form stable amide bonds.[1] |

Application in PROTAC Synthesis

This compound is a widely utilized linker in the construction of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] The linker plays a critical role in bridging the POI ligand and the E3 ligase ligand, and its length and composition are key determinants of the efficacy of the resulting PROTAC.[8]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the linker in forming the ternary complex.

References

- 1. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]

- 4. Boc-NH-PEG6-NH2 [myskinrecipes.com]

- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Boc-NH-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise linking of molecules is paramount to the development of novel therapeutics and research tools. Among the vast array of chemical linkers, Boc-NH-PEG6-amine has emerged as a versatile and highly valuable component. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in bioconjugation, providing experimental protocols, and presenting quantitative data to inform its application in drug development and research.

Core Principles of this compound

This compound is a heterobifunctional linker composed of three key moieties, each with a distinct and critical function in the bioconjugation process:

-

Boc (tert-butoxycarbonyl) Group: This is a widely used protecting group for the primary amine. Its role is to prevent the amine from reacting prematurely, thus allowing for controlled, stepwise conjugation reactions. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions.[1][2]

-

PEG6 (Polyethylene Glycol) Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that imparts several beneficial properties to the final bioconjugate. These include increased solubility in aqueous solutions, enhanced stability, reduced immunogenicity by shielding the molecule from the host's immune system, and improved pharmacokinetic profiles by increasing the hydrodynamic radius, which can lead to a longer circulation half-life.[2][3][4]

-

Amine (NH2) Group: This is the reactive functional group that, once deprotected, forms a stable covalent bond with a target biomolecule. Typically, this involves the formation of an amide bond with an activated carboxyl group on the target.[5]

The overall mechanism of action, therefore, revolves around a two-step process: deprotection of the Boc group to expose the reactive amine, followed by the conjugation of this amine to a target molecule.

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate the precise and stable linkage of two molecules. The process can be broken down into two key stages:

Stage 1: Deprotection of the Boc Group

The bioconjugation process is initiated by the removal of the Boc protecting group to unveil the reactive primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).[1][2] The acid protonates the carbamate, leading to its decomposition into isobutylene, carbon dioxide, and the free amine.

Stage 2: Amine-Reactive Conjugation

Once the amine is deprotected, it becomes a nucleophile that can react with a variety of electrophilic functional groups on a target biomolecule (e.g., a protein, antibody, or peptide). One of the most common and robust methods for this conjugation is the reaction with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group.[4] This reaction proceeds efficiently at a slightly alkaline pH (7.2-8.5) and results in the formation of a highly stable amide bond, covalently linking the PEG spacer to the target molecule.[4]

Quantitative Data on the Impact of PEG Linkers

The length and nature of the PEG linker can significantly influence the properties and efficacy of the resulting bioconjugate. The following tables summarize quantitative data from various studies on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), illustrating the impact of PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Efficacy

| ADC Parameter | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Reference |

| In Vitro Cytotoxicity (IC50) | Lower (more potent) | Higher (less potent) | [4][6] |

| Plasma Half-Life | Shorter | Longer | [4][6] |

| Tumor Accumulation | Lower | Higher | [7] |

| Maximum Tolerated Dose (MTD) | Lower | Higher | [6] |

Note: The optimal PEG linker length is context-dependent and requires empirical determination for each specific ADC.

Table 2: Influence of Linker Type on PROTAC Degradation Efficacy

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl | 9 | Concentration-dependent decrease | - | [8] |

| PEG | 3 PEG units | Weak degradation | - | [8] |

| PEG | 12 | >1000 | <20 | [9] |

| PEG | 16 | 100-500 | >80 | [9] |

DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Data is illustrative and compiled from various sources.[8][9]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.[2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][10] The PEG linker in a PROTAC is crucial for optimizing the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a stable ternary complex, which is essential for efficient degradation.[9][11]

Detailed Experimental Protocols

The following are generalized protocols for the key steps in a bioconjugation reaction involving this compound. Note: These protocols should be optimized for each specific application.

Protocol for Boc Deprotection

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

-

Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

-

The resulting deprotected amine (as a TFA salt) can be used directly in the next step or further purified.

Protocol for NHS Ester Activation of a Protein

Materials:

-

Protein with accessible carboxyl groups

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction vessel

Procedure:

-

Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

The activated protein is now ready for conjugation with the deprotected amine-PEG linker.

Protocol for Conjugation of Deprotected Amine-PEG to an Activated Protein

Materials:

-

Activated protein (from Protocol 5.2)

-

Deprotected this compound (from Protocol 5.1)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Immediately add a 10- to 50-fold molar excess of the deprotected amine-PEG to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-8.5 using the Conjugation Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

-

Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Conclusion

This compound is a fundamental building block in modern bioconjugation, enabling the synthesis of sophisticated therapeutics like ADCs and PROTACs. Its mechanism of action, centered on the controlled deprotection of a primary amine and its subsequent reaction with a target biomolecule, provides a robust and versatile method for creating stable and effective bioconjugates. The integral PEG spacer further enhances the properties of these conjugates, improving their solubility, stability, and pharmacokinetic profiles. A thorough understanding of its chemistry, coupled with careful optimization of reaction protocols, will continue to drive innovation in the development of targeted therapies and advanced research tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 11. benchchem.com [benchchem.com]

Solubility Profile of Boc-NH-PEG6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-NH-PEG6-amine, a heterobifunctional PEG linker increasingly utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this critical reagent in various solvents is paramount for its effective handling, reaction optimization, and purification. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this guide consolidates qualitative information from various sources and provides a detailed experimental protocol for its precise determination.

Core Concepts in Solubility

The solubility of this compound is governed by its distinct molecular features: a lipophilic tert-Butyloxycarbonyl (Boc) protecting group and a hydrophilic polyethylene glycol (PEG) chain. The Boc group enhances solubility in nonpolar organic solvents, while the PEG chain, with its repeating ether units, imparts significant aqueous and polar organic solvent solubility. This bifunctional nature results in a broad solubility profile.

Qualitative Solubility Data

This compound exhibits solubility in a range of common laboratory solvents. The following table summarizes the qualitative solubility information gathered from various chemical suppliers and technical data sheets.

| Solvent Classification | Solvent | Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Slightly Soluble | |

| Protic | Water | Soluble |

| Methanol | Slightly Soluble | |

| Nonpolar | Ethyl Acetate | Slightly Soluble |

Note: "Soluble" indicates that the compound is generally soluble in the specified solvent, though the exact concentration is not specified in the available literature. "Slightly Soluble" suggests that the compound has limited solubility.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, determining the quantitative solubility of this compound is essential. The following is a detailed protocol based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Water, DCM)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the selected solvent (e.g., 1 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Precisely dilute the filtered saturated solution with the appropriate mobile phase or solvent for analysis. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility and Practical Recommendations

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Purity: The presence of impurities, including water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, anhydrous solvents when necessary.

-

Compound Purity: The purity of the this compound sample will directly affect the accuracy of the solubility measurement.

-

pH (for aqueous solutions): As this compound contains a free amine group, its solubility in aqueous solutions will be pH-dependent. The amine will be protonated at acidic pH, which is expected to increase its aqueous solubility.

For researchers in drug development, a thorough understanding and experimental determination of the solubility of this compound in relevant solvent systems are critical for the successful design and execution of synthetic and formulation strategies.

A Comprehensive Technical Guide to the Safe Handling of Boc-NH-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Boc-NH-PEG6-amine (CAS No. 1091627-77-8), a common PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C19H40N2O8 |

| Molecular Weight | 424.53 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Density | ~1.071 g/cm³[1] |

| Solubility | Soluble in Water, DMSO, DMF, and DCM[3] |

Safe Handling and Storage

Proper handling and storage are paramount to preventing exposure and maintaining the integrity of this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.

-

Hand Protection: Use common chemical-resistant gloves.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: Avoid inhaling vapor or gas. Use in a well-ventilated area or with local exhaust ventilation.

Handling Procedures

-

Handle in a well-ventilated place.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Recommended storage temperatures vary by supplier, with common recommendations being 2-8°C, -5°C, and -20°C.[2][3][6] Always consult the supplier's specific instructions.

-

Keep in a dark place and under an inert atmosphere.

-

For solutions in solvent, storage at -80°C (for 6 months) or -20°C (for 1 month) while protected from light is recommended.[1][5]

The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek medical attention.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician.[5] |

Accidental Release Measures

In case of a spill or release, adhere to the following procedures:

-

Use personal protective equipment.[5]

-

Ensure adequate ventilation and evacuate personnel to safe areas.[5]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Absorb solutions with an inert liquid-binding material (e.g., diatomite, universal binders).[5]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

-

Decontaminate surfaces and equipment by scrubbing with alcohol.[5]

Hazard Identification, Risk Assessment, and Control

A systematic approach to safety involves identifying hazards, assessing the risks, and implementing control measures.

The logical relationship between these steps is depicted in the following diagram.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[5] Do not dispose of with household waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for this compound before handling the material.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the design and application of Polyethylene Glycol (PEG) linkers. We will delve into the core chemical principles, present detailed experimental protocols, summarize key quantitative data, and provide visual workflows to illuminate the strategic importance of this chemical moiety in modern bioconjugation, drug delivery, and proteomics.

Introduction: The Synergy of PEG and the Boc Group

Polyethylene Glycol (PEG) linkers are indispensable tools in drug development and biotechnology, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules like proteins, peptides, and small-molecule drugs.[1][2][] They are biocompatible, non-immunogenic, and flexible, making them ideal spacers in complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[][4][5]

The utility of these linkers is profoundly enhanced by the strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group is arguably the most common and vital protecting group for amines in this context.[6] Its primary function is to act as a temporary, stable shield for a reactive amine, preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] The key to its utility lies in its acid-lability; the Boc group can be cleanly and efficiently removed under specific acidic conditions to unveil the primary amine for a subsequent, planned conjugation step.[7][] This "orthogonal" reactivity is the cornerstone of building sophisticated, multifunctional bioconjugates.[4]

Core Functionality and Chemical Principle

Boc-protected PEG linkers are bifunctional or heterobifunctional reagents.[] One end of the PEG chain is capped with the Boc-protected amine, while the other end possesses a different functional group, such as a carboxylic acid (-COOH), an N-hydroxysuccinimide (NHS) ester, an alkyne, or an azide.[7][9] This design allows for a sequential conjugation strategy:

-

First Conjugation: The non-protected functional group (e.g., NHS ester) is reacted with a target molecule (e.g., a protein).

-

Deprotection: The Boc group is removed using an acid, typically Trifluoroacetic Acid (TFA), to expose the previously masked amine.[10]

-

Second Conjugation: This newly available amine is then used to attach a second molecule of interest, such as a targeting ligand, a fluorescent dye, or another therapeutic agent.[10]

The acid-catalyzed deprotection mechanism proceeds via protonation of the carbamate oxygen, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The PEG6 Spacer in Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hexaethylene glycol (PEG6) spacer, a critical component in modern drug delivery systems. We will delve into its core properties, applications in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its characterization and implementation.

Core Concepts of the PEG6 Spacer

Polyethylene glycol (PEG) is a polymer of ethylene oxide, and a PEG6 spacer consists of six repeating ethylene glycol units. This discrete and defined length provides a homogenous and well-characterized component for drug conjugate design. The key physicochemical properties of the PEG6 spacer that make it advantageous in drug delivery include:

-

Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of conjugated drugs. This is particularly beneficial for hydrophobic payloads that are prone to aggregation.[1]

-

Biocompatibility and Low Immunogenicity: PEG is generally considered biologically inert and non-immunogenic, reducing the risk of adverse immune reactions against the drug conjugate.

-

Flexibility: The PEG chain is highly flexible, which can provide optimal spatial orientation for the conjugated molecule to interact with its target.

-

Pharmacokinetic Modulation: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its plasma half-life.[2]

Applications in Advanced Drug Delivery

The unique properties of the PEG6 spacer have led to its widespread adoption in two of the most innovative areas of drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PEG6 Spacers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component of an ADC, and PEG6 is frequently incorporated into linker design.

The inclusion of a PEG6 spacer in an ADC linker can:

-

Enhance Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic. A PEG6 spacer helps to mitigate the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[2]

-

Improve Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic volume of the ADC, a PEG6 spacer can lead to a longer plasma half-life and greater accumulation in tumor tissue.[2]

-

Optimize Target Binding: The flexibility and length of the PEG6 spacer can provide sufficient distance between the antibody and the payload to minimize steric hindrance and allow for efficient binding of the antibody to its target antigen on the cancer cell surface.

PEG6 Spacers in PROTACs

PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker in a PROTAC is not merely a passive connector but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein. A PEG6 spacer in a PROTAC linker can:

-

Improve Solubility and Cell Permeability: The hydrophilic nature of the PEG6 spacer can enhance the overall solubility of the PROTAC molecule, which can in turn improve its cell permeability and oral absorption.

-

Provide Optimal Length and Flexibility: The length of the linker is critical for the effective formation of the ternary complex. The PEG6 spacer provides a defined length that can be optimal for bringing the target protein and the E3 ligase into close proximity. Its flexibility can accommodate the conformational changes required for productive ternary complex formation.

Quantitative Data Analysis

The inclusion of a PEG6 spacer has a quantifiable impact on the physicochemical and pharmacokinetic properties of drug conjugates. The following tables summarize key data from various studies.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

| ADC Conjugate | PEG Spacer Length | Plasma Half-life (h) | Clearance (mL/h/kg) | In Vivo Efficacy (Tumor Growth Inhibition) |

| ADC-PEG4 | 4 | 120 | 0.5 | +++ |

| ADC-PEG8 | 8 | 150 | 0.3 | ++++ |

| ADC-PEG12 | 12 | 180 | 0.2 | ++++ |

| ADC-PEG24 | 24 | 200 | 0.15 | +++ |

Data synthesized from preclinical studies. The specific values are representative and can vary depending on the antibody, payload, and tumor model. A clear trend of increasing half-life and decreasing clearance with longer PEG chains is generally observed, though in vitro cytotoxicity may decrease with very long linkers.[2][3]

Table 2: Effect of PEGylation on Small Molecule Solubility

| Compound | PEGylation Status | Solubility in Aqueous Buffer (µM) |

| Small Molecule 1 | Unmodified | 0.2 (0.5% DMSO) |

| Small Molecule 1 | + 8% PEG | 2.3 (0.5% DMSO) |

| Porphyrin Derivative | Unmodified | Low (aggregation observed at 20 µM) |

| Porphyrin Derivative | PEGylated | High (no aggregation up to 200 µM) |

Data from studies on the solubilizing effect of PEG on hydrophobic small molecules. The presence of PEG significantly enhances the aqueous solubility of these compounds.[1][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of drug conjugates containing a PEG6 spacer.

Plasma Stability Assay of a PEGylated Peptide

Objective: To determine the stability of a PEG6-conjugated peptide in plasma over time.

Materials:

-

PEG6-conjugated peptide

-

Human plasma (or other species of interest)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Reversed-phase HPLC system with UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

-

Prepare a stock solution of the PEG6-conjugated peptide in a suitable solvent (e.g., DMSO or water).

-

Incubate the peptide stock solution with plasma at a final concentration of ~30 µmol/L at 37°C with gentle agitation.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% TFA in ACN).

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the samples by RP-HPLC. A typical gradient could be a linear gradient of 0-90% ACN in water (both containing 0.1% TFA) over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm).

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point and plot the data to determine the half-life of the peptide in plasma.[5][6]

In Vitro Binding Affinity Assay using Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity of a PEG6-conjugated antibody (in an ADC) to its target antigen.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant target antigen

-

PEG6-conjugated antibody (ADC)

-

SPR running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize the target antigen onto the sensor chip surface using standard amine coupling chemistry. Briefly, activate the carboxymethylated dextran surface with a mixture of EDC and NHS, inject the antigen solution to allow for covalent coupling, and then deactivate any remaining active esters with ethanolamine.

-

Prepare a series of dilutions of the PEG6-conjugated antibody in running buffer, typically ranging from low nanomolar to micromolar concentrations.

-

Inject the antibody dilutions over the antigen-immobilized surface at a constant flow rate.

-

Monitor the association of the antibody to the antigen in real-time.

-

After the association phase, inject running buffer to monitor the dissociation of the antibody from the antigen.

-

Regenerate the sensor surface between different antibody concentrations using a suitable regeneration solution (e.g., low pH glycine).

-

Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7][8]

Cellular Uptake and Cytotoxicity Assay of a PROTAC

Objective: To evaluate the cellular uptake and cytotoxic effect of a PEG6-containing PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

PEG6-containing PROTAC

-

Fluorescently labeled secondary antibody (for uptake) or a cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Multi-well plates (e.g., 96-well)

-

Plate reader (for cytotoxicity) or flow cytometer/fluorescence microscope (for uptake)

Protocol for Cellular Uptake (Flow Cytometry):

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PEG6-PROTAC for a defined period (e.g., 4 hours).

-

Wash the cells with cold PBS to remove any unbound PROTAC.

-

If the PROTAC is not fluorescently labeled, fix and permeabilize the cells, then incubate with a primary antibody against the PROTAC or its target, followed by a fluorescently labeled secondary antibody.

-

Harvest the cells and analyze them by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of internalized PROTAC.[9][10]

Protocol for Cytotoxicity (MTT Assay):

-

Seed the cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a serial dilution of the PEG6-PROTAC.

-

Incubate the cells for a period that allows for protein degradation and subsequent cell death (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value of the PROTAC.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the PEG6 spacer in drug delivery.

Caption: Mechanism of action of a PROTAC with a PEG6 spacer.

Caption: General workflow for Antibody-Drug Conjugate (ADC) development.

Caption: EGFR signaling pathway targeted by an ADC with a PEG6 spacer.

Concluding Remarks

The PEG6 spacer is a versatile and highly valuable tool in the design of advanced drug delivery systems. Its well-defined structure and favorable physicochemical properties contribute significantly to the improved solubility, stability, and pharmacokinetic profiles of complex therapeutics like ADCs and PROTACs. The rational incorporation of PEG6 spacers, guided by quantitative analysis and detailed experimental validation, is crucial for the successful development of next-generation targeted therapies. This guide provides a foundational understanding and practical methodologies to aid researchers in harnessing the full potential of the PEG6 spacer in their drug development endeavors.

References

- 1. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular designs with PEG groups for water-solubilization of sparsely substituted porphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01178C [pubs.rsc.org]

- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, covering their fundamental properties, synthesis, and applications in bioconjugation and drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation in a laboratory setting.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of polyethylene glycol that possess two different reactive functional groups at their termini. This unique characteristic allows for the sequential and specific conjugation of two different molecules, such as a targeting ligand and a therapeutic agent. The PEG chain itself imparts favorable physicochemical properties to the resulting conjugate, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles. These features make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems.

The general structure of a heterobifunctional PEG linker consists of a central PEG core of varying length, flanked by two distinct terminal functional groups (X and Y).

A Technical Guide to the Application of Boc-NH-PEG6-amine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG6-amine is a heterobifunctional linker widely employed in biomedical research and drug development. Its structure, featuring a Boc-protected amine at one end and a free amine at the other, connected by a six-unit polyethylene glycol (PEG) chain, offers researchers a versatile tool for bioconjugation. This guide provides an in-depth overview of the fundamental principles and practical applications of this compound, with a focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Principles and Physicochemical Properties

This compound serves as a flexible spacer that connects two different molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for orthogonal chemistry, allowing for sequential conjugation reactions. The terminal primary amine is nucleophilic and readily reacts with various electrophilic groups. The PEG6 linker itself is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.[1][2][3]

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various suppliers.

| Property | Value | References |

| Molecular Formula | C19H40N2O8 | [3] |

| Molecular Weight | 424.53 g/mol | [1] |

| CAS Number | 1091627-77-8 | [1] |

| Appearance | Colorless to pale yellow liquid or oil | --- |

| Purity | Typically ≥95% | --- |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |

| Storage Conditions | Recommended storage at -20°C to -5°C, kept dry and away from sunlight. | --- |

Applications in Research

The primary application of this compound is in the construction of bifunctional molecules, most notably PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.[4]

The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] PEG linkers like this compound are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][4] The length of the PEG linker is a critical parameter that must be optimized for each target-E3 ligase pair to ensure efficient ubiquitination and subsequent degradation of the target protein.[4]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[5] The linker in an ADC connects the antibody to the cytotoxic payload. This compound can be used to synthesize these linkers, providing a hydrophilic spacer that can improve the pharmacokinetic properties of the ADC.[6]

Experimental Protocols

The use of this compound in a synthetic workflow typically involves two key steps: conjugation of the free amine and deprotection of the Boc-group to reveal a new free amine for subsequent reaction.

General Workflow for PROTAC Synthesis

The following diagram outlines a general workflow for the synthesis of a PROTAC using this compound.

Caption: A general workflow for the synthesis of a PROTAC using this compound.

Detailed Methodologies

1. Amide Coupling of this compound to a Carboxylic Acid (e.g., a "Warhead")

This protocol describes the coupling of the free amine of this compound to a molecule containing a carboxylic acid using EDC and NHS chemistry.

-

Materials:

-

Carboxylic acid-containing molecule (e.g., warhead)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

Reaction buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; PBS, pH 7.2-8.0 for coupling)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., HPLC)

-

-

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the activation buffer.

-

Add EDC (typically 1.5-2 equivalents) and NHS or sulfo-NHS (typically 1.5-2 equivalents) to the solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Dissolve this compound (typically 1-1.2 equivalents) in the coupling buffer.

-

Add the activated carboxylic acid solution to the this compound solution.

-

Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

-

Once the reaction is complete, quench any remaining active esters by adding a quenching solution.

-

Purify the resulting Boc-protected conjugate using an appropriate method, such as reverse-phase HPLC.

-

Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

-

2. Boc Deprotection

This protocol describes the removal of the Boc protecting group to generate a free amine for the next conjugation step.

-

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

-

The resulting amine can be used in the next step without further purification or can be purified by chromatography if necessary.

-

3. Conjugation of the Deprotected Amine to a Second Carboxylic Acid (e.g., an "Anchor")

This step is analogous to the first amide coupling reaction, using the newly generated free amine and a second carboxylic acid-containing molecule. The same EDC/NHS coupling protocol can be followed.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of drug discovery and bioconjugation. Its well-defined structure, hydrophilic PEG spacer, and orthogonal protecting group strategy enable the rational design and synthesis of complex biomolecules such as PROTACs and ADCs. By understanding the core principles of its reactivity and following established experimental protocols, scientists can effectively utilize this linker to advance their research and develop novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG6-amine in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][4] The incorporation of a PEG linker, such as Boc-NH-PEG6-amine, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4]

This compound: A Key Building Block for PROTAC Synthesis

This compound is a PEG-based linker that is widely used in the synthesis of PROTACs. It features a six-unit PEG chain that provides a balance of flexibility and hydrophilicity. The molecule is capped with a tert-butyloxycarbonyl (Boc) protecting group on one end and a primary amine on the other. This bifunctional nature allows for the sequential and controlled conjugation to the POI and E3 ligase ligands. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions to allow for subsequent coupling reactions.

Quantitative Data on PROTACs with PEG Linkers

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the importance of linker optimization.

| Target Protein | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | 1-4 PEG units | >5000 | <20 | H661 | [6] |

| BRD4 | 5 PEG units | <500 | >80 | H661 | [6] |

| TBK1 | < 12 atoms (Alkyl/Ether) | No degradation | - | Not Specified | [6] |

| TBK1 | 21 atoms (Alkyl/Ether) | 3 | 96 | Not Specified | [6] |

| TBK1 | 29 atoms (Alkyl/Ether) | 292 | 76 | Not Specified | [6] |

| HDAC3 | PEG-based | 440 | 77 | HCT116 | [7] |

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved.

| PROTAC Property | Flexible Linker (e.g., PEG) | Rigid Linker |

| Conformational Flexibility | High flexibility allows for multiple conformations, increasing the likelihood of forming a productive ternary complex. | Lack of flexibility can hinder optimal positioning of the POI and E3 ligase. |

| Solubility | Generally improves the solubility of the PROTAC molecule. | Can be less soluble depending on the specific rigid structure. |

| Cell Permeability | Can be a disadvantage if it leads to an entropically unfavorable binding process. | A well-oriented rigid linker could lead to more potent degradation. |

| Degradation Efficacy (DC50 & Dmax) | Dependent on achieving a productive ternary complex. | A poorly oriented rigid linker would be ineffective. |

Table 2: Comparison of Flexible vs. Rigid Linkers in PROTACs.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a general two-step solution-phase synthesis for coupling a POI ligand and an E3 ligase ligand using this compound.

Step 1: Coupling of the first ligand to this compound

-

Materials:

-

POI or E3 ligase ligand with a carboxylic acid functionality.

-

This compound.

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like OxymaPure.

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

-

-

Procedure: a. Dissolve the ligand with the carboxylic acid (1 equivalent) in the anhydrous solvent. b. Add the coupling agent (1.1 equivalents) and the additive if using EDC (1.1 equivalents). c. Add the base (2-3 equivalents) to the reaction mixture. d. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. e. Add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture. f. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS. g. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection and Coupling of the Second Ligand

-

Materials:

-

Boc-protected intermediate from Step 1.

-

Deprotection reagent: Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Solvent: DCM.

-

The second ligand (E3 ligase or POI ligand) with a carboxylic acid functionality.

-

Coupling agents and base as in Step 1.

-

-

Procedure: a. Dissolve the Boc-protected intermediate in DCM. b. Add the deprotection reagent (e.g., 20-50% TFA in DCM) and stir at room temperature for 1-2 hours.[8] Monitor the deprotection by TLC or LC-MS. c. Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of the acid. d. Dissolve the resulting amine salt in an anhydrous solvent and neutralize with a base (e.g., DIPEA). e. In a separate flask, activate the carboxylic acid of the second ligand as described in Step 1, Procedure a-d. f. Add the neutralized amine solution to the activated carboxylic acid mixture. g. Stir the reaction at room temperature for 4-12 hours. h. Work-up and purify the final PROTAC product as described in Step 1, Procedure g-i.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a method to quantify the degradation of the target protein in cultured cells after treatment with the synthesized PROTAC.[1][3]

-

Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1] b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[1] c. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS.[1] b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1] c. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[3] b. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3] d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1] e. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1] f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection and Analysis: a. Detect the chemiluminescent signal using an imaging system.[3] b. Quantify the band intensities using densitometry software.[3] c. Normalize the target protein band intensity to the loading control.[3] d. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][3]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[9]

-

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[9]

-

Procedure: a. Prepare a solution of the PROTAC in a suitable buffer. b. Add the PROTAC solution to the donor wells of the PAMPA plate. c. Add buffer to the acceptor wells. d. Assemble the donor and acceptor plates with the lipid-infused membrane in between. e. Incubate the plate for a specified period (e.g., 4-16 hours). f. After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. g. Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))

Visualizations

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis Workflow.

Caption: Ternary Complex Formation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Note: Protocol for Conjugating Boc-NH-PEG6-amine to Proteins via EDC/NHS Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacological properties.[1] This modification can improve protein solubility, increase in vivo stability, and reduce immunogenicity.[2] This document provides a detailed protocol for conjugating Boc-NH-PEG6-amine to proteins. This specific linker features a terminal primary amine for conjugation, a hexa-ethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.

The conjugation strategy described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of the PEG linker and the carboxyl groups (-COOH) on the protein.[3] These carboxyl groups are present on aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of the polypeptide chain. The process involves two main stages: the activation of protein carboxyl groups with EDC and NHS, followed by the coupling of the amine-containing PEG linker. The Boc protecting group on the other end of the linker can be removed post-conjugation under acidic conditions to reveal a new primary amine, allowing for subsequent modifications if desired.[4][5]

Materials and Reagents

A comprehensive list of required materials and reagents is provided below.

| Reagent / Material | Supplier | Purpose |

| Protein of Interest | - | The protein to be PEGylated |

| This compound | e.g., MedchemExpress, BroadPharm | PEG linker with a reactive amine |

| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | e.g., Thermo Fisher Scientific | Activates carboxyl groups |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | e.g., Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate |

| Activation Buffer (0.1 M MES, pH 4.5-6.0) | - | Buffer for the carboxyl activation step |

| Coupling Buffer (PBS or Borate Buffer, pH 7.2-8.5) | - | Buffer for the amine coupling step |

| Quenching Solution (e.g., 2-Mercaptoethanol, Hydroxylamine) | - | Stops the reaction |

| Anhydrous DMSO or DMF | - | Solvent for dissolving the PEG linker |

| Desalting Columns / Size Exclusion Chromatography (SEC) Column | - | Purification of the conjugate |

| (Optional) Boc Deprotection Solution (e.g., TFA in DCM) | - | To remove the Boc protecting group |

| Analytical Equipment (SDS-PAGE, HPLC, Mass Spectrometer) | - | For characterization of the conjugate |

Experimental Protocols

This section details the step-by-step procedure for protein PEGylation. It is recommended to perform a small-scale trial to optimize the molar ratios of reactants for your specific protein.

Protocol 1: Two-Step EDC/NHS Conjugation

This two-step method minimizes protein self-polymerization by first activating the protein's carboxyl groups and then, after removing excess activation reagents, adding the amine-linker.[6]

Step 1: Protein Preparation

-

Dissolve the protein of interest in the Activation Buffer (e.g., 0.1 M MES, pH 6.0) to a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain extraneous primary amines or carboxylates (e.g., Tris, Glycine, or Acetate).[2]

Step 2: Activation of Protein Carboxyl Groups

-

Allow EDC and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening to prevent moisture contamination.[3]

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO, DMF, or cold Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[6]

-

Add EDC and NHS to the protein solution. A common starting point is a final concentration of ~2 mM EDC and ~5 mM NHS.[7]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3][6]

Step 3: Removal of Excess Activation Reagents

-

To prevent unwanted side reactions with the amine-PEG linker, it is crucial to remove the excess EDC and NHS.

-

Immediately pass the activated protein solution through a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with the Coupling Buffer (e.g., PBS, pH 7.2). This step also serves to exchange the protein into the optimal buffer for the coupling reaction.

Step 4: Conjugation with this compound

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Add the this compound solution to the activated protein solution. The molar ratio of PEG-amine to protein should be optimized but a 10- to 50-fold molar excess is a typical starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

Step 5: Quenching the Reaction

-

Quench the reaction to stop the conjugation process and hydrolyze any remaining activated esters.

-

Add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM.[7]

-

Incubate for 15-30 minutes at room temperature.

Protocol 2: (Optional) Boc Group Deprotection

If the terminal amine of the conjugated PEG linker is required for subsequent applications, the Boc protecting group must be removed.

-

After purification, lyophilize the PEGylated protein to remove water.

-

Resuspend the dried conjugate in a deprotection solution, such as 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]

-

Incubate for 30-60 minutes at room temperature. Monitor the reaction to avoid protein degradation.

-

Remove the deprotection reagent by evaporation under a stream of nitrogen.

-

Immediately purify the deprotected conjugate using a desalting column or dialysis to remove residual acid and salts.

Purification and Characterization

Purification is essential to separate the PEGylated protein from unreacted PEG linker, native protein, and reaction byproducts.[8]

Purification Methods

| Method | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[] | Highly effective for removing unreacted low molecular weight PEG linkers and byproducts. Can also separate native protein from the larger PEGylated conjugate.[8] |

| Ion Exchange Chromatography (IEX) | Separates molecules based on net surface charge.[] | Useful for separating native protein from the PEGylated conjugate, as PEGylation often shields surface charges, altering the protein's elution profile.[][10] |

| Dialysis / Ultrafiltration | Separates molecules based on size using a semi-permeable membrane. | Effective for removing small molecule impurities like unreacted linkers and quenching reagents.[8] |

Characterization Techniques

Confirmation of successful conjugation and assessment of purity are critical final steps.

| Technique | Principle | Expected Outcome / Information Gained |

| SDS-PAGE | Separates proteins based on molecular weight. | A successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein. The broadness of the band can indicate the degree of PEGylation heterogeneity. |

| HPLC (SEC or RP-HPLC) | Chromatographic separation based on size or hydrophobicity. | SEC-HPLC can resolve and quantify different species (unmodified, mono-PEGylated, multi-PEGylated).[1] RP-HPLC can also be used to assess purity. |

| Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the most accurate determination of molecular weight, confirming the covalent addition of the PEG linker and allowing for calculation of the degree of PEGylation.[1][11] |

Summary of Reaction Parameters

The following table summarizes the key quantitative parameters for the conjugation protocol.

| Parameter | Activation Step | Coupling Step | Quenching Step |

| pH | 4.5 - 6.0 | 7.2 - 8.5 | ~8.0 |

| Buffer Type | MES (non-amine, non-carboxylate) | PBS, Borate | Tris, Glycine, Hydroxylamine |

| Molar Ratios | Protein:EDC:NHS (1 : ~40 : ~100) | Protein:PEG Linker (1 : 10-50) | - |

| Temperature | Room Temperature | Room Temperature or 4°C | Room Temperature |

| Duration | 15 - 30 minutes | 2 hours - Overnight | 15 - 30 minutes |

Visualized Workflows and Mechanisms

Diagrams created using Graphviz to illustrate the experimental workflow and chemical reaction.

Caption: Experimental workflow for protein PEGylation.

Caption: Reaction scheme for EDC/NHS-mediated conjugation.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enovatia.com [enovatia.com]

Step-by-step guide for Boc deprotection of Boc-NH-PEG6-amine.

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG6-amine. The protocol detailed below is a standard and reliable method utilizing trifluoroacetic acid (TFA), a common reagent for Boc deprotection. This procedure is critical in various bioconjugation and drug development applications where a free primary amine on the PEG linker is required for subsequent coupling reactions.

Introduction

This compound is a heterobifunctional linker widely used in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The Boc group serves as a stable protecting group for the primary amine, preventing unwanted side reactions during the synthesis of the PEG-containing molecule. The deprotection of the Boc group is a crucial final step to unmask the reactive amine, allowing for its conjugation to proteins, peptides, or other molecules of interest. The most common and effective method for Boc deprotection is acidolysis with trifluoroacetic acid (TFA).[1][2][3][4] This method is typically fast, high-yielding, and the progress of the reaction can be easily monitored.[1]

Reaction Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound using the protocol described below. These values are representative and may vary slightly depending on the specific reaction scale and purity of the starting material.

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Reagent | Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM is a common concentration range.[1] |

| Solvent | Dichloromethane (DCM) | Should be anhydrous for best results. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at 0°C and then allowed to warm to room temperature. |

| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion.[1] |

| Typical Yield | >95% | Yield of the amine TFA salt after work-up. |

| Purity (by LC-MS) | >98% | After purification. |

Experimental Protocol

This protocol describes the deprotection of this compound on a laboratory scale.

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp for TLC visualization

-

Ninhydrin stain for TLC visualization

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-